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Compound of Interest

Compound Name: c215

Cat. No.: B1663142

Disclaimer: Despite a comprehensive search of scientific literature and public databases, no
information was found regarding a compound designated "C215" with activity against
Mycobacterium tuberculosis or as an ATP synthase inhibitor. Therefore, this guide will provide a
detailed analysis of the mechanism of action of bedaquiline, a key drug in the treatment of
multidrug-resistant tuberculosis, and will serve as a template for comparison should information
on C215 become available.

Bedaquiline: A Potent Inhibitor of Mycobacterial
Energy Metabolism

Bedaquiline (trade name Sirturo) is a diarylquinoline antibiotic that represents a significant
advancement in the fight against tuberculosis.[1][2][3] Its unique mechanism of action targets
the energy production machinery of Mycobacterium tuberculosis, leading to bactericidal activity
against both replicating and dormant bacilli.[1][4]

Mechanism of Action

Bedaquiline's primary target is the F1Fo-ATP synthase, a crucial enzyme responsible for
generating adenosine triphosphate (ATP), the main energy currency of the cell.[1][2][3] By
inhibiting this enzyme, bedaquiline effectively shuts down the bacterium's energy supply.[1][4]

The inhibition of ATP synthase by bedaquiline is multifaceted and involves direct binding to two
distinct components of the enzyme's Fo domain:
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e The c-ring: Bedaquiline binds to the oligomeric c-ring of the ATP synthase. This binding
action stalls the rotation of the c-ring, which is essential for the translocation of protons that
drives ATP synthesis.[1]

e The g-subunit: A second direct mechanism involves bedaquiline binding to the e-subunit of
the ATP synthase. This interaction is thought to disrupt the coupling between the c-ring's
rotation and the catalytic activity of the F1 domain, further inhibiting ATP production.[1]

At higher concentrations, bedaquiline can also act as an uncoupler, dissipating the proton
motive force across the mycobacterial membrane.[1][5] This uncoupling effect further disrupts
cellular energy homeostasis.[5] The depletion of ATP has downstream consequences, affecting
various ATP-dependent cellular processes, including nitrogen metabolism.[1]
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Caption: Bedaquiline inhibits the F1Fo-ATP synthase in the mycobacterial inner membrane.

Quantitative Data: Bedaquiline Activity

The following table summarizes key quantitative data related to the in vitro activity of
bedaquiline against Mycobacterium tuberculosis.
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Parameter Value Species/Strain Reference
Minimum Inhibitory M. tuberculosis

] 0.03-0.12 pg/mL [4]
Concentration (MIC) H37Rv
MIC50 0.03 pg/mL M. tuberculosis [4]
MIC90 0.06 pg/mL M. tuberculosis [4]

ATP Synthase
Inhibition (IC50)

20-25nM M. phlei [6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of bedaquiline against M. tuberculosis is typically determined using the broth

microdilution method.

Workflow for Broth Microdilution MIC Assay:
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Prepare serial dilutions of Bedaquiline in 7H9 broth

:

Prepare a standardized inoculum of M. tuberculosis

:

Inoculate microplate wells with bacterial suspension

:

Incubate plates at 37°C

:

Read results visually or with a spectrophotometer

:

Determine the lowest concentration with no visible growth (MIC)

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1663142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Drug Preparation: A stock solution of bedaquiline is serially diluted in Middlebrook 7H9 broth,
typically in a 96-well microplate format.

e Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is
adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a
final inoculum concentration of approximately 5 x 10"5 colony-forming units (CFU)/mL in the
test wells.

 Inoculation: The diluted bacterial suspension is added to each well of the microplate
containing the drug dilutions. Control wells (no drug) are also included.

 Incubation: The microplates are incubated at 37°C for 7-14 days.

o Result Interpretation: The MIC is determined as the lowest concentration of bedaquiline that
completely inhibits visible growth of the bacteria.

ATP Synthase Inhibition Assay

The inhibitory activity of bedaquiline on ATP synthase can be measured using inverted
membrane vesicles (IMVs) from a suitable mycobacterial species, such as Mycobacterium
phlei or Mycobacterium smegmatis.[6]

Workflow for ATP Synthase Inhibition Assay:
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Prepare inverted membrane vesicles (IMVs) from mycobacteria

:

Incubate IMVs with varying concentrations of Bedaquiline

:

Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., succinate)

:

Measure ATP production using a luciferase-based luminescence assay

:

Calculate the IC50 value (concentration for 50% inhibition)

Click to download full resolution via product page

Caption: Workflow for the ATP synthase inhibition assay.

Protocol:

o Preparation of Inverted Membrane Vesicles (IMVs): Mycobacterial cells are lysed, and the
cell membrane fragments are isolated and allowed to re-form into IMVs, where the ATP
synthase is oriented with its catalytic F1 domain facing the exterior.
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e Assay Reaction: The IMVs are incubated with different concentrations of bedaquiline.

e Initiation of ATP Synthesis: The reaction is initiated by adding a respiratory substrate (e.g.,
succinate) to generate a proton motive force, along with ADP and inorganic phosphate (Pi).

o Measurement of ATP Production: The amount of ATP produced is quantified using a
luciferin/luciferase-based assay, which generates a light signal proportional to the ATP
concentration.

» Data Analysis: The percentage of inhibition is calculated for each bedaquiline concentration,
and the IC50 value is determined from the dose-response curve.[6]

Measurement of Cellular Respiration

The effect of bedaquiline on the oxygen consumption rate (OCR) of mycobacteria can be
measured using techniques like Seahorse XF analysis or by using an oxygen electrode.

Protocol Outline:

Cell Preparation:M. tuberculosis cultures are grown to mid-log phase and then washed and
resuspended in an appropriate assay medium.

o Assay Setup: The bacterial suspension is added to the wells of a Seahorse XF plate or to the
chamber of an oxygen electrode.

o Baseline Measurement: The basal OCR is measured before the addition of any compounds.

o Compound Injection: Bedaquiline is injected into the wells/chamber at the desired
concentration.

e OCR Measurement: The OCR is monitored over time to determine the effect of bedaquiline.
Studies have shown that bedaquiline can cause an initial increase in oxygen consumption,
consistent with an uncoupling effect.[5]

Conclusion

Bedaquiline's potent and specific inhibition of the mycobacterial ATP synthase has made it an
invaluable tool in the treatment of multidrug-resistant tuberculosis. Its complex mechanism,
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involving multiple binding sites on the enzyme, underscores the intricate molecular interactions
that can be exploited for antibiotic development. The experimental protocols outlined above
provide a framework for the continued investigation of bedaquiline and the search for new
compounds, such as the yet-to-be-characterized C215, that target mycobacterial energy
metabolism. Further research is crucial to understand and overcome resistance mechanisms
and to develop the next generation of anti-tuberculosis agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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